molecular formula C10H8N2O3 B1441449 Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate CAS No. 1354951-60-2

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate

Cat. No.: B1441449
CAS No.: 1354951-60-2
M. Wt: 204.18 g/mol
InChI Key: FRKKBTPPVMUYSC-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of benzoic acid, where the benzoate group is substituted with a 1,2,4-oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This reaction is often carried out in the presence of a base such as triethylamine or pyridine, and a suitable solvent like dichloromethane or tetrahydrofuran . The reaction conditions usually involve room temperature or slightly elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The conditions for these reactions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate exhibit significant activity against various pathogens. For instance, studies have shown that certain oxadiazole derivatives possess potent antifungal and antibacterial effects, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Recent investigations into oxadiazole derivatives have highlighted their potential as anticancer agents. In vitro studies have demonstrated that some compounds exhibit cytotoxic effects against cancer cell lines such as glioblastoma . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is critical for effective cancer treatment.

Insecticidal and Fungicidal Activities

This compound has also been evaluated for its insecticidal and fungicidal activities. Preliminary bioassays indicate that certain derivatives show promising results in controlling agricultural pests and fungal pathogens . This application is particularly relevant in agricultural science where there is a constant need for effective pest control solutions.

Polymer Development

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings. Its chemical stability and reactivity allow it to serve as a building block for synthesizing advanced materials with specific functional properties .

Dyes and Fluorescent Materials

Oxadiazole derivatives are also explored for their potential use in dyes and fluorescent materials due to their ability to absorb and emit light effectively. This application can lead to advancements in optical materials used in various technologies such as sensors and display devices .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialPMC9330712Significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below standard thresholds.
AnticancerPMC9781914Induced apoptosis in glioblastoma cell lines with IC50 values indicating high potency compared to existing treatments.
InsecticidalPMC3629595Exhibited over 70% mortality rate against Mythimna separate at concentrations of 500 mg/L during bioassays.
Polymer ScienceJ-STAGEDemonstrated potential as a precursor for synthesizing heat-resistant polymers with enhanced mechanical properties.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring linked to a benzoate moiety. The oxadiazole ring is known for its ability to interact with various biological targets, which contributes to the compound's pharmacological properties.

Chemical Formula: C₁₁H₉N₂O₃
Molecular Weight: Approximately 219.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The oxadiazole moiety can modulate enzyme activity and receptor binding, leading to various biological effects such as:

  • Antimicrobial Activity: Inhibition of microbial growth through interference with essential metabolic pathways.
  • Anticancer Properties: Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have reported:

  • Inhibition Zones: The compound produced inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC): MIC values were determined to be between 50 µg/mL and 100 µg/mL for different bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested: The compound was tested against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines.
Cell LineIC50 (µM)
HeLa20.5
MCF-715.8
A54918.2

These results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substitution patterns on the oxadiazole ring or the benzoate moiety can enhance or diminish its biological efficacy.

Comparison with Related Compounds

A comparison with similar oxadiazole derivatives reveals distinct differences in biological activity:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundOxadiazole derivativeModerateModerate
Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoateSimilar derivativeHighLow
Methyl 3-(5-fluoro-1,2,4-oxadiazol-3-yloxy)benzoateFluorinated variantLowHigh

This table illustrates how slight variations in chemical structure can lead to significant changes in biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study: In a study published by MDPI (2020), this compound demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli with an MIC of 50 µg/mL .
  • Cytotoxicity Assessment: A recent investigation highlighted that this compound exhibited significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating promising anticancer potential .

Properties

IUPAC Name

methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)8-4-2-3-7(5-8)9-11-6-12-15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKBTPPVMUYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-60-2
Record name methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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